molecular formula C14H18O2 B14718739 4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate CAS No. 13263-68-8

4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate

Cat. No.: B14718739
CAS No.: 13263-68-8
M. Wt: 218.29 g/mol
InChI Key: VFYYCKCUAQBKLA-UHFFFAOYSA-N
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Description

4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate is an organic compound with the molecular formula C15H20O2 It is a derivative of phenyl esters and is known for its unique chemical structure, which includes a prop-1-en-1-yl group attached to a phenyl ring and a 3-methylbutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate typically involves the esterification of 4-(Prop-1-en-1-yl)phenol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: 4-(Prop-1-en-1-yl)benzoic acid or 4-(Prop-1-en-1-yl)benzaldehyde.

    Reduction: 4-(Prop-1-en-1-yl)phenyl 3-methylbutanol.

    Substitution: 4-(Prop-1-en-1-yl)-2-nitrophenyl 3-methylbutanoate or 4-(Prop-1-en-1-yl)-2-bromophenyl 3-methylbutanoate.

Scientific Research Applications

4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-en-1-yl)phenyl 3-methylbutanoate is unique due to its specific ester and alkene functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

13263-68-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4-prop-1-enylphenyl) 3-methylbutanoate

InChI

InChI=1S/C14H18O2/c1-4-5-12-6-8-13(9-7-12)16-14(15)10-11(2)3/h4-9,11H,10H2,1-3H3

InChI Key

VFYYCKCUAQBKLA-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)OC(=O)CC(C)C

Origin of Product

United States

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